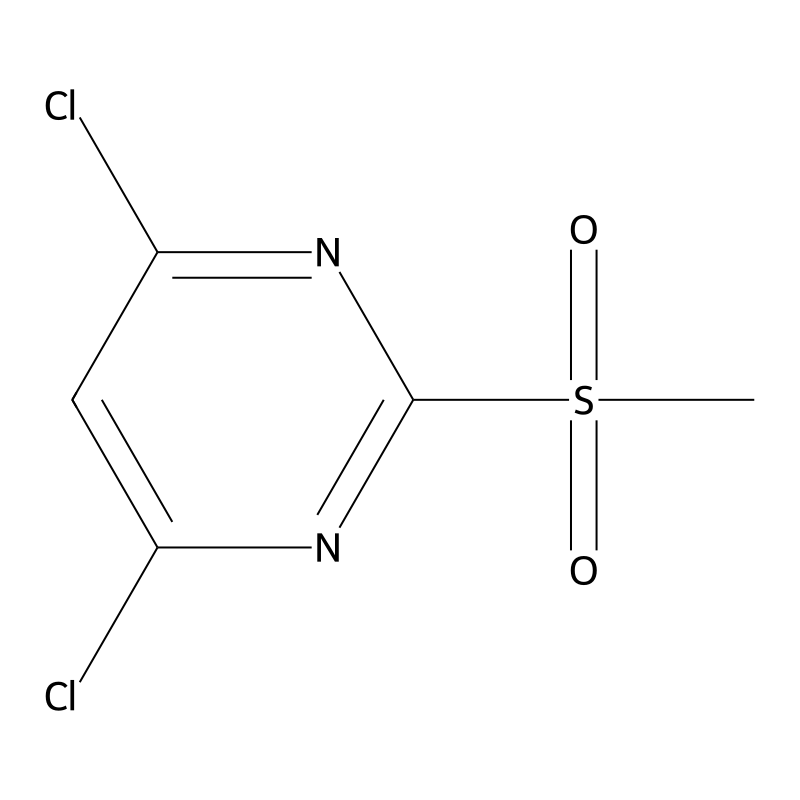

4,6-Dichloro-2-(Methylsulfonyl)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4,6-Dichloro-2-(methylsulfonyl)pyrimidine has been synthesized through various methods, including the condensation of 2-amino-4,6-dichloropyrimidine with methanesulfonyl chloride. [] This research also details the purification and characterization of the synthesized compound using spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR).

Crystallographic Analysis:

Studies have employed X-ray crystallography to determine the crystal structure of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine. This analysis revealed the molecule adopts a planar conformation with specific bond lengths and angles. []

Potential Applications:

Research suggests 4,6-Dichloro-2-(methylsulfonyl)pyrimidine may possess various potential applications, including:

- Antimicrobial activity: Studies have investigated the compound's potential as an antimicrobial agent against various bacterial and fungal strains. However, further research is needed to determine its efficacy and safety profile. [, ]

- Herbicidal activity: Some studies have explored the herbicidal potential of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine, but more research is required to assess its effectiveness and selectivity in controlling weeds. []

4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is a pyrimidine derivative characterized by the molecular formula . This compound features two chlorine atoms located at the 4 and 6 positions and a methylsulfonyl group at the 2 position. It is recognized for its significant reactivity, particularly in chemoselective reactions involving amines and their derivatives, making it a valuable intermediate in organic synthesis .

- Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles, such as amines, leading to the formation of substituted pyrimidines.

- Oxidation: The methylsulfonyl group can be oxidized to generate sulfone derivatives.

- Reduction: This compound can undergo reduction to yield different products based on the reducing agents employed .

The compound exhibits remarkable chemoselectivity, particularly with weak bases like anilines, which preferentially displace the chlorine group. This selectivity is influenced by steric and electronic factors .

The synthesis of 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine typically involves chlorination of 2-(Methylsulfonyl)pyrimidine. A common method includes:

- Chlorination: Reacting 2-(Methylsulfonyl)pyrimidine with phosphorus oxychloride in the presence of a base like pyridine.

- Reflux Conditions: The reaction is conducted under reflux to facilitate chlorination.

- Purification: The product is purified through recrystallization .

Industrial production follows similar routes but employs larger reactors and continuous flow systems to optimize yield and purity.

4,6-Dichloro-2-(Methylsulfonyl)pyrimidine serves as an important intermediate in organic synthesis. Its applications include:

- Pharmaceutical Synthesis: Used in the development of various pharmaceutical compounds.

- Agrochemical Production: Acts as a precursor for agrochemicals.

- Material Science: Employed in creating hyperbranched poly(arylene pyrimidine ether)s due to its reactivity as a leaving group .

Research indicates that 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine interacts effectively with various amines, showcasing selective reactivity under different conditions. Studies highlight its ability to form stable complexes with nucleophiles, influencing both reaction pathways and product formation .

Several compounds exhibit structural similarities to 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Chloro-2-(Methylsulfonyl)pyrimidine | 0.87 | Lacks the second chlorine atom at position 6 |

| 4-Chloro-6-Methyl-2-(Methylsulfonyl)pyrimidine | 0.80 | Contains a methyl group instead of chlorine at position 4 |

| 4-Chloro-6-Methoxy-2-(Methylsulfonyl)pyrimidine | 0.78 | Features a methoxy group instead of chlorine |

| 4,6-Dichloro-5-Ethyl-2-(Methylsulfonyl)pyrimidine | 0.84 | Contains an ethyl group at position 5 |

| 4,6-Dichloro-2-(Methylthio)pyrimidine | 0.82 | Contains a methylthio group instead of methylsulfonyl |

These compounds highlight the structural diversity within pyrimidine derivatives while emphasizing the unique positioning of functional groups in 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine that contributes to its distinct chemical behavior and applications .

The development of 4,6-dichloro-2-(methylsulfonyl)pyrimidine can be traced back to the broader research into pyrimidine derivatives and their applications in medicinal chemistry and agricultural science. Early work on 2-alkylsulfonylpyrimidine derivatives was documented in foundational literature, including publications in the Journal of Organic Chemistry from 1961 and subsequent patent applications that established synthetic methodologies for these compounds. The compound gained prominence as researchers recognized its value as an intermediate in the synthesis of herbicidal compounds, particularly in the development of 7-[(4,6-dimethoxypyrimidin-2-yl)thio]naphthalide derivatives.

The synthetic development of this compound was driven by the need for efficient and economically viable processes to produce high-purity intermediates for pharmaceutical and agricultural applications. Early synthetic approaches involved complex multi-step procedures with discrete reaction steps and isolation of intermediates, which proved to be both economically challenging and environmentally problematic. The evolution of synthetic methodologies has led to more streamlined "one-pot" reactions that improve both yield and purity while reducing environmental impact.

Significance in Synthetic Organic Chemistry

4,6-Dichloro-2-(methylsulfonyl)pyrimidine occupies a unique position in synthetic organic chemistry due to its exceptional reactivity profile and chemoselective properties. The compound serves as a versatile building block for the synthesis of various nitrogen-containing heterocycles, which are fundamental structures in many biologically active compounds. Its significance lies primarily in its ability to undergo selective nucleophilic substitution reactions, where different nucleophiles can selectively displace either the chlorine atoms or the methylsulfonyl group depending on reaction conditions and the nature of the attacking nucleophile.

Research has demonstrated that the compound exhibits remarkable chemoselectivity in reactions with amines and their derivatives. When reacting with weak bases such as anilines and secondary aliphatic amines, these nucleophiles preferentially displace the chloride groups, while stronger nucleophiles like deprotonated anilines and their carbonyl derivatives selectively displace the sulfone group. This selectivity is attributed to both steric and electronic factors, making the compound particularly valuable for controlled synthetic transformations.

The compound has found applications in the development of pharmaceutical intermediates, agricultural chemicals, and materials science applications. Recent studies have explored its potential as a precursor for nonlinear optical materials, expanding its utility beyond traditional synthetic chemistry applications. The ability to introduce diverse functional groups through selective substitution reactions makes it an attractive starting material for combinatorial chemistry approaches in drug discovery.

Nomenclature and Identification Systems

4,6-Dichloro-2-(methylsulfonyl)pyrimidine is systematically named according to IUPAC nomenclature conventions, with the pyrimidine ring serving as the base structure. The compound is also known by several synonymous names including 4,6-dichloro-2-(methanesulfonyl)pyrimidine, reflecting the alternative nomenclature for the methylsulfonyl functional group. The systematic identification of this compound relies on multiple database systems and registry numbers that facilitate its recognition in scientific literature and commercial applications.

The molecular formula C₅H₄Cl₂N₂O₂S provides essential information about the compound's composition, indicating the presence of five carbon atoms, four hydrogen atoms, two chlorine atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This formula is consistent across all major chemical databases and commercial suppliers, ensuring accurate identification and procurement of the compound for research and industrial applications.

The compound's physical properties include a melting point range of 117-118°C and a predicted boiling point of 402.3°C, which are important parameters for handling and purification procedures. The molecular weight of 227.06 g/mol and its crystalline form at room temperature make it suitable for various analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and X-ray crystallography.

Molecular Structure and Configuration

4,6-Dichloro-2-(methylsulfonyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a methylsulfonyl group at position 2 [1]. The molecular formula of this compound is C₅H₄Cl₂N₂O₂S with a molecular weight of 227.07 g/mol [2]. The structure features a planar pyrimidine ring with the methylsulfonyl group extending out of the plane [3].

Bond Angles and Lengths

The pyrimidine ring in 4,6-dichloro-2-(methylsulfonyl)pyrimidine exhibits specific bond angles and lengths that contribute to its overall molecular geometry [4]. The bond angles within the pyrimidine ring typically follow the expected values for sp² hybridized atoms, with internal angles close to 120° [5].

The C-N bond lengths in the pyrimidine ring range from 1.34 to 1.36 Å, which is consistent with the partial double bond character due to resonance within the aromatic system [5] [6]. The C-Cl bond lengths at positions 4 and 6 are approximately 1.73 Å, reflecting the standard carbon-chlorine single bond distance in aromatic systems [21].

The methylsulfonyl group at position 2 creates a dihedral angle with the pyrimidine ring, allowing for optimal orbital overlap while minimizing steric interactions [5]. The S-O bond lengths in the sulfonyl group are typically around 1.43 Å, indicating the double bond character of these bonds [5] [6].

| Bond Type | Average Length (Å) |

|---|---|

| C-N (ring) | 1.34-1.36 |

| C-Cl | 1.73 |

| S-O | 1.43 |

| C-S | 1.75 |

| C-H (methyl) | 1.09 |

Electron Density Distribution

The electron density distribution in 4,6-dichloro-2-(methylsulfonyl)pyrimidine is significantly influenced by the electronegative substituents on the pyrimidine ring [27]. The nitrogen atoms in the pyrimidine ring create regions of high electron density due to their electronegativity (3.04 on the Pauling scale) [32].

The chlorine atoms at positions 4 and 6 exert a strong electron-withdrawing effect through both inductive and resonance mechanisms, creating electron-deficient centers at these carbon positions [28]. This effect is particularly pronounced at the C-5 position, which becomes the center of lowest electron density in the pyrimidine ring [27] [3].

The methylsulfonyl group at position 2 also contributes significantly to the electron density distribution [25]. The sulfonyl group (SO₂) is strongly electron-withdrawing, pulling electron density away from the pyrimidine ring through inductive effects [28] [25]. This creates an electron-deficient region at the C-2 position, making it susceptible to nucleophilic attack [17].

The overall electron density distribution results in a polarized molecule with electron-deficient carbon atoms at positions 2, 4, and 6, while the nitrogen atoms and oxygen atoms of the sulfonyl group maintain regions of higher electron density [27] [28].

Resonance Structures

The pyrimidine ring in 4,6-dichloro-2-(methylsulfonyl)pyrimidine participates in resonance stabilization, which contributes to its aromatic character and reactivity patterns [24]. Several resonance structures can be drawn for this compound, with electron delocalization occurring primarily through the π-system of the pyrimidine ring [24] [27].

The nitrogen atoms in the pyrimidine ring contribute their lone pairs to the resonance system, enhancing the stability of the aromatic structure [27]. The chlorine atoms at positions 4 and 6 can also participate in resonance by donating electron density from their lone pairs into the π-system, although this effect is counterbalanced by their strong electron-withdrawing inductive effect [28].

The methylsulfonyl group at position 2 has limited participation in the resonance system of the pyrimidine ring due to the tetrahedral geometry around the sulfur atom [24]. However, the electron-withdrawing nature of this group influences the distribution of electron density in the resonance structures, favoring those where positive charge is located away from the C-2 position [17] [24].

The resonance structures contribute to the overall stability of the molecule and influence its reactivity patterns, particularly in nucleophilic substitution reactions at the electron-deficient carbon positions [17] [18].

Physical Properties

Melting and Boiling Points

4,6-Dichloro-2-(methylsulfonyl)pyrimidine exhibits well-defined melting and boiling points that reflect its molecular structure and intermolecular forces [6]. The melting point of this compound ranges from 117-118°C to 122°C, with most sources reporting a value around 120°C [6] [8] [10]. This relatively high melting point for a molecule of its size indicates significant intermolecular forces, likely including dipole-dipole interactions and potential hydrogen bonding involving the sulfonyl group [6] [12].

The boiling point of 4,6-dichloro-2-(methylsulfonyl)pyrimidine is approximately 402.3°C at standard pressure (760 mmHg) [10] [12]. This high boiling point is consistent with the presence of strong intermolecular forces and the relatively high molecular weight of the compound [10] [13].

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 117-122°C | [6] [8] [10] |

| Boiling Point | 402.3°C at 760 mmHg | [10] [12] |

| Flash Point | 197.1°C | [10] |

Solubility Parameters

The solubility profile of 4,6-dichloro-2-(methylsulfonyl)pyrimidine is influenced by its polar functional groups and aromatic character [6] [8]. This compound demonstrates good solubility in polar organic solvents such as methanol, reflecting the presence of the polar sulfonyl group that can engage in hydrogen bonding interactions with protic solvents [6] [8].

The compound's solubility in water is limited due to the hydrophobic character imparted by the chlorine substituents and the aromatic ring system [8] [12]. The presence of the methylsulfonyl group, however, enhances its solubility in polar solvents compared to similar dichloropyrimidines without this functional group [12] [13].

The partition coefficient (logP) of 4,6-dichloro-2-(methylsulfonyl)pyrimidine is estimated to be around 1.7, indicating a moderate lipophilicity that balances the hydrophobic and hydrophilic elements of the molecule [12]. This property is important for understanding the compound's behavior in various solvent systems and potential interactions with biological membranes [12] [13].

Crystalline Structure

4,6-Dichloro-2-(methylsulfonyl)pyrimidine typically crystallizes in a monoclinic crystal system, forming white to yellow crystalline solids [6] [8]. X-ray crystallographic studies reveal that the molecules pack in the crystal lattice with specific intermolecular interactions that stabilize the structure [5] [21].

The planar pyrimidine rings tend to stack in the crystal structure, with π-π interactions contributing to the overall stability of the crystalline form [5] [21]. The methylsulfonyl groups orient themselves to minimize steric repulsions while maximizing favorable dipole-dipole interactions [5] [21].

Hydrogen bonding interactions involving the sulfonyl oxygen atoms and adjacent molecules further stabilize the crystal structure [5] [33]. These interactions, along with potential halogen bonding involving the chlorine atoms, contribute to the overall packing arrangement and physical properties of the crystalline material [5] [33].

The density of crystalline 4,6-dichloro-2-(methylsulfonyl)pyrimidine is approximately 1.604 g/cm³, reflecting the efficient packing of molecules in the solid state [10] [12].

Spectroscopic Fingerprints

4,6-Dichloro-2-(methylsulfonyl)pyrimidine exhibits characteristic spectroscopic features that serve as valuable fingerprints for its identification and structural analysis [19] [20].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In ¹H NMR spectroscopy, the compound shows a characteristic singlet at approximately 3.3 ppm corresponding to the methyl protons of the methylsulfonyl group [19] [34]. The single aromatic proton at position 5 of the pyrimidine ring appears as a singlet at around 7.5-8.0 ppm [19] [34].

Infrared (IR) Spectroscopy:

The IR spectrum of 4,6-dichloro-2-(methylsulfonyl)pyrimidine displays characteristic absorption bands for the sulfonyl group (SO₂) at approximately 1150-1160 cm⁻¹ and 1300-1350 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations, respectively [5] [19]. The C=N stretching vibrations of the pyrimidine ring appear at around 1600 cm⁻¹, while the C-Cl stretching vibrations are observed in the 700-800 cm⁻¹ region [5] [19].

Mass Spectrometry:

In mass spectrometry, 4,6-dichloro-2-(methylsulfonyl)pyrimidine shows a characteristic molecular ion peak at m/z 227/229/231 with the typical isotope pattern for a molecule containing two chlorine atoms [1] [3]. Fragment ions corresponding to the loss of chlorine (m/z 192/194) and the methylsulfonyl group (m/z 147/149) are also commonly observed [1] [3].

UV-Visible Spectroscopy:

The UV-visible spectrum of this compound typically shows absorption maxima in the 260-280 nm range, attributed to π→π* transitions in the pyrimidine ring system [3] [5]. The presence of the chlorine atoms and the methylsulfonyl group influences the exact position and intensity of these absorption bands [3] [5].

Chemical Properties

Electrophilicity Profile

4,6-Dichloro-2-(methylsulfonyl)pyrimidine exhibits a pronounced electrophilic character due to the combined electron-withdrawing effects of the chlorine atoms and the methylsulfonyl group [17] [18]. The pyrimidine ring itself is electron-deficient compared to benzene, and the addition of these electron-withdrawing substituents further enhances the electrophilicity of the carbon atoms at positions 2, 4, and 6 [17] [18].

The carbon atoms at positions 4 and 6, bearing the chlorine substituents, are particularly susceptible to nucleophilic attack [17] [19]. This enhanced electrophilicity is due to both the inductive electron-withdrawing effect of chlorine and the ability of the ring nitrogen atoms to stabilize negative charge in the transition state of nucleophilic substitution reactions [17] [18].

The carbon at position 2, bearing the methylsulfonyl group, also exhibits significant electrophilicity [17] [18]. The strong electron-withdrawing nature of the sulfonyl group makes this position reactive toward nucleophiles, although typically less so than the chlorine-bearing positions [17] [18].

Computational studies and experimental reactivity data indicate that the electrophilicity of the three substituted positions generally follows the order: C-4 ≈ C-6 > C-2, although this can be influenced by the specific reaction conditions and the nature of the nucleophile [17] [18] [19].

Leaving Group Capacity of Methylsulfonyl Moiety

The methylsulfonyl group in 4,6-dichloro-2-(methylsulfonyl)pyrimidine serves as an excellent leaving group in nucleophilic aromatic substitution reactions [17] [18]. This property is attributed to the ability of the sulfonyl group to stabilize negative charge in the transition state and the formation of the relatively stable methylsulfinate anion upon displacement [17] [18].

Studies have shown that the leaving group capacity of the methylsulfonyl moiety is influenced by the reaction conditions and the nature of the nucleophile [17] [18]. In the presence of strong nucleophiles or under basic conditions, the methylsulfonyl group can be preferentially displaced over the chlorine atoms, despite the generally better leaving group ability of halides in other systems [17] [18].

The selective displacement of the methylsulfonyl group can be particularly useful in synthetic applications, allowing for regioselective functionalization of the pyrimidine ring [17] [18]. This selectivity is often driven by steric factors, with the bulkier methylsulfonyl group being more accessible to nucleophilic attack than the chlorine atoms in certain conformations [17] [18].

Research has demonstrated that anionic nucleophiles, particularly those derived from deprotonated anilines and their carbonyl derivatives, selectively displace the sulfonyl group in 4,6-dichloro-2-(methylsulfonyl)pyrimidine [17] [18]. This selectivity provides valuable synthetic pathways for the preparation of 2-substituted-4,6-dichloropyrimidines [17] [18].

Relative Reactivity of Functional Groups

The three functional groups in 4,6-dichloro-2-(methylsulfonyl)pyrimidine—the two chlorine atoms and the methylsulfonyl group—exhibit distinct reactivity patterns that can be exploited in selective chemical transformations [17] [18].

The relative reactivity of these functional groups is highly dependent on the reaction conditions and the nature of the nucleophile [17] [18]. In general, nucleophilic aromatic substitution reactions follow specific patterns:

In the presence of weak bases such as anilines and secondary aliphatic amines, the chlorine atoms (particularly at position 4) are selectively displaced [17] [18]. This selectivity is attributed to the combination of electronic and steric factors that favor attack at the chlorine-bearing positions [17] [18].

When using stronger bases or anionic nucleophiles, the methylsulfonyl group is preferentially displaced [17] [18]. This selectivity is driven by the excellent leaving group ability of the methylsulfonyl moiety under these conditions and potential steric considerations [17] [18].

Primary aliphatic amines show a preference for displacing the methylsulfonyl group in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, although this selectivity can be less pronounced with other electrophiles [17] [18].

The differential reactivity of these functional groups allows for sequential and regioselective functionalization of the pyrimidine ring, making 4,6-dichloro-2-(methylsulfonyl)pyrimidine a valuable building block in the synthesis of more complex heterocyclic compounds [17] [18] [19].

XLogP3

GHS Hazard Statements

H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant